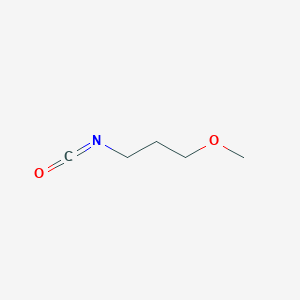

1-Isocyanato-3-methoxypropane

Description

Contextualization within Isocyanate Chemistry

Isocyanates are a class of organic compounds defined by the presence of the -N=C=O functional group. googleapis.com This group is characterized by a highly electrophilic carbon atom, making isocyanates reactive toward a wide array of nucleophiles. googleapis.com The general reactivity of isocyanates forms the foundation for their utility in chemical synthesis. The most prominent reaction of isocyanates is their addition reaction with alcohols to form carbamates, more commonly known as urethanes. This reaction is the cornerstone of polyurethane chemistry. googleapis.comredalyc.org

1-isocyanato-3-methoxypropane, as an alkyl isocyanate, partakes in these characteristic reactions. Its structure, comprising a propyl chain with a terminal isocyanate group and a methoxy (B1213986) group at the 3-position, influences its reactivity and physical properties. The electron-donating nature of the alkyl chain can modulate the electrophilicity of the isocyanate carbon. The presence of the ether linkage introduces polarity and potential for hydrogen bonding, which can affect solubility and intermolecular interactions.

The synthesis of isocyanates is traditionally achieved through the phosgenation of primary amines. googleapis.comchemsrc.com In the case of this compound, the precursor amine is 3-methoxypropylamine, which reacts with phosgene (B1210022) or a phosgene equivalent such as diphosgene (trichloromethyl chloroformate) to yield the target isocyanate and hydrogen chloride. chemsrc.com Concerns over the hazardous nature of phosgene have driven research into alternative, safer synthetic routes for isocyanates. researchgate.net

Overview of Academic Research Trajectories for Alkyl Isocyanates

Academic research involving alkyl isocyanates has followed several distinct trajectories. A significant area of investigation has been their application in the synthesis of complex organic molecules and polymers. Due to their reactivity, alkyl isocyanates serve as valuable building blocks.

One major research avenue is the use of monofunctional alkyl isocyanates to cap or modify polymer chains, controlling molecular weight and introducing specific end-groups. They are also employed in the synthesis of a variety of small molecules, including ureas (from reaction with amines) and other heterocyclic compounds.

A notable application of isocyanates, including those with structures analogous to this compound, is in the preparation of isocyanurate trimers. The trimerization of isocyanates, often catalyzed, leads to the formation of a stable, six-membered ring structure. These isocyanurates can be used in the formulation of polyurethane coatings and other materials, imparting properties such as thermal stability. google.com A European patent describes the use of this compound as a component in the synthesis of mixed isocyanurate trimers for polyurethane coatings. google.com This suggests a research interest in its potential to modify the properties of such materials. google.com

Another, more niche, research trajectory for specific isocyanates is their use as additives in non-aqueous electrolyte solutions for secondary batteries. A patent application has listed this compound among a group of isocyanate compounds that could potentially be used to form a protective passivation film on the negative electrode, thereby improving battery durability. googleapis.com

The study of the fundamental reactivity of alkyl isocyanates also continues to be an active area of research. This includes kinetic studies of their reactions with various nucleophiles and the development of new catalysts to control the selectivity and rate of these reactions. For instance, the reaction of isocyanates with alcohols to form urethanes has been shown to potentially involve a multimolecular mechanism, where multiple alcohol molecules participate in the transition state.

Interactive Data Tables

Below are data tables summarizing key information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | chemsrc.comuni.lu |

| Molecular Weight | 115.131 g/mol | chemsrc.com |

| CAS Number | 7019-13-8 | chemsrc.com |

| Appearance | Liquid | - |

| Density | 1.0 ± 0.1 g/cm³ | chemsrc.com |

| Boiling Point | 142.8 ± 23.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 45.0 ± 17.1 °C | chemsrc.com |

| Refractive Index | 1.424 | chemsrc.com |

| Predicted XlogP | 1.2 | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-4-2-3-6-5-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOIAHPAAZJVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596697 | |

| Record name | 1-Isocyanato-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7019-13-8 | |

| Record name | 1-Isocyanato-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-3-methoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isocyanato 3 Methoxypropane

Phosgene-Based Synthetic Routes

The reaction of primary amines with phosgene (B1210022) (COCl₂) or its safer, solid derivatives like diphosgene and triphosgene, has long been the conventional and most direct method for the production of isocyanates. wikipedia.orgsigmaaldrich.cn

Utilizing 3-Methoxypropylamine as Precursor

The most direct phosgene-based synthesis of 1-isocyanato-3-methoxypropane involves the reaction of its corresponding primary amine, 3-methoxypropylamine, with phosgene. wikipedia.orgnih.gov The reaction proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which subsequently eliminates hydrogen chloride upon heating to yield the isocyanate.

Reaction Scheme: CH₃O(CH₂)₃NH₂ + COCl₂ → CH₃O(CH₂)₃NCO + 2 HCl

This process is highly efficient but requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene gas. sigmaaldrich.cn

Application of Phosgene and Diphosgene Reagents

To mitigate the hazards associated with gaseous phosgene, solid or liquid phosgene equivalents are often employed in laboratory settings. sigmaaldrich.cnnih.gov Triphosgene, a stable crystalline solid, or diphosgene, a liquid, can be used as substitutes. sigmaaldrich.cnnih.gov These reagents decompose in situ to generate phosgene under controlled conditions.

A typical laboratory procedure involves dissolving the precursor amine, 3-methoxypropylamine, in an inert solvent. orgsyn.org A base, such as triethylamine (B128534) or aqueous sodium bicarbonate, is added to neutralize the hydrogen chloride byproduct that is formed. orgsyn.org Triphosgene is then added, often portion-wise, to the cooled reaction mixture. The reaction is typically rapid and clean, yielding the desired this compound. nih.govorgsyn.org While safer than using phosgene gas directly, these reagents are still highly toxic and must be handled with extreme care. nih.gov

Phosgene-Free and Alternative Synthesis Strategies

Growing concerns over the environmental impact and acute toxicity of phosgene have spurred significant research into phosgene-free synthetic routes for isocyanates. acs.org These alternative methods often involve different precursors and reaction pathways.

Investigation of Hexamethyldisilazane in Synthesis

Hexamethyldisilazane (HMDS) has been investigated as a component in non-phosgene routes to isocyanates. One such process involves the reaction of a primary amine with carbon dioxide in the presence of HMDS. google.com This forms a silyl (B83357) ester of the corresponding carbamic acid. Subsequent decomposition of this intermediate, typically in the presence of a dehydration agent, yields the isocyanate. google.com This method avoids the use of phosgene but can require longer reaction times. HMDS is also known to be used as a catalyst for the trimerization of isocyanates into isocyanurates. researchgate.net

Synthesis via Precursor Halogenated Propane Derivatives (e.g., 1-Chloro-3-methoxypropane)

An alternative pathway begins with a halogenated precursor such as 1-chloro-3-methoxypropane. sigmaaldrich.comsigmaaldrich.comgoogle.com This route can proceed via two main approaches:

Conversion to Amine: The alkyl halide can first be converted to the primary amine, 3-methoxypropylamine, through reaction with ammonia. doubtnut.com This amine is then converted to this compound using either a phosgene-based or a phosgene-free method as described elsewhere in this article.

Direct Conversion: A more direct route involves the reaction of the alkyl halide with a metal cyanate (B1221674) salt, such as sodium cyanate (NaOCN) or potassium cyanate (KOCN). wikipedia.orggoogle.com This nucleophilic substitution reaction can yield the alkyl isocyanate directly. However, this method can be complicated by the formation of byproducts, notably the trimeric isocyanurate. google.com The choice of solvent and catalyst is crucial to maximizing the yield of the desired isocyanate. google.com

Table 1: Key Reactants and Products This table is scrollable.

| Compound Name | Role in Synthesis | Molecular Formula |

|---|---|---|

| This compound | Target Product | C₅H₉NO₂ |

| 3-Methoxypropylamine | Precursor Amine | C₄H₁₁NO |

| Phosgene | Reagent | COCl₂ |

| Diphosgene | Phosgene Substitute | C₂Cl₄O₂ |

| Triphosgene | Phosgene Substitute | C₃Cl₆O₃ |

| Hexamethyldisilazane (HMDS) | Reagent/Catalyst | C₆H₁₉NSi₂ |

| 1-Chloro-3-methoxypropane | Halogenated Precursor | C₄H₉ClO |

| 3-Methoxy-1-propanol (B72126) | Alcohol Precursor | C₄H₁₀O₂ |

| Chlorosulfonyl isocyanate (CSI) | Reagent | CClNO₃S |

Derivation from Alcohol Precursors (e.g., 3-Methoxy-1-propanol)

Synthesizing isocyanates from alcohol precursors like 3-methoxy-1-propanol offers another phosgene-free avenue. Several strategies exist for this transformation:

Via Carbamate (B1207046) Intermediates: A common approach is the two-step process involving the formation and subsequent decomposition of a carbamate. acs.orgresearchgate.net The alcohol (3-methoxy-1-propanol) can be reacted with urea (B33335) or dimethyl carbonate to form the corresponding carbamate. researchgate.netorganic-chemistry.org This carbamate intermediate is then thermally decomposed to yield this compound and the corresponding alcohol or amine byproduct. acs.orgresearchgate.net

Reaction with Chlorosulfonyl Isocyanate (CSI): A more direct method involves reacting the alcohol with chlorosulfonyl isocyanate (CSI). This reaction forms a carbamate intermediate which can be subsequently converted to the desired isocyanate. nih.gov

Direct Conversion Methods: Certain reagents can facilitate the direct conversion of primary alcohols to isocyanates. One reported method utilizes a combination of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) cyanate (Bu₄NOCN) to achieve this transformation selectively. organic-chemistry.org

These alcohol-based routes are attractive because they avoid highly toxic reagents and often start from readily available materials.

Reactivity and Reaction Mechanisms of the Isocyanate Moiety

Nucleophilic Addition Reactions

Nucleophilic addition is the most common reaction pathway for isocyanates. The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the isocyanate group. nih.govstackexchange.comnih.gov

Reaction with Water: Urethane (B1682113) and Urea (B33335) Formation

The reaction of isocyanates with water is a multi-step process. Initially, water acts as a nucleophile, attacking the isocyanate group to form an unstable carbamic acid intermediate. This intermediate then readily decomposes, releasing carbon dioxide and forming a primary amine (in this case, 3-methoxypropan-1-amine). pearson.comchemrxiv.org This reaction is often exothermic and the production of CO2 gas can cause a significant pressure increase in a closed system. pearson.com The newly formed amine is highly reactive and can subsequently attack another isocyanate molecule, leading to the formation of a stable, symmetrically disubstituted urea.

Reaction Pathway with Water

| Step | Reactants | Intermediate | Products |

|---|---|---|---|

| 1 | 1-Isocyanato-3-methoxypropane + Water | 3-Methoxypropyl carbamic acid | 3-Methoxypropan-1-amine + Carbon Dioxide |

Reaction with Alcohols: Carbamate (B1207046) and Urethane Linkage Formation

Isocyanates react with alcohols in a nucleophilic addition reaction to form carbamates, which are also known as urethanes. nih.gov This reaction is fundamental to the production of polyurethane polymers, where diisocyanates or polyisocyanates react with diols or polyols. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the isocyanate. americanlaboratory.com This process is a common and efficient route for carbamate formation. nih.gov

Carbamate Formation Reaction

| Reactant 1 | Reactant 2 (Alcohol) | Product (Carbamate/Urethane) |

|---|---|---|

| This compound | R-OH | 3-Methoxypropyl alkyl carbamate |

| This compound | Methanol | Methyl 3-methoxypropylcarbamate |

The reaction rate can be influenced by the structure of the alcohol and the presence of catalysts.

Reaction with Amines: Urea and Polyurea Formation

The reaction between an isocyanate and an amine is typically a rapid and exothermic process that results in the formation of a substituted urea. commonorganicchemistry.comresearchgate.netasianpubs.orgresearchgate.net The nitrogen atom of the amine is a potent nucleophile that readily attacks the isocyanate carbon. This reaction is a key step in the synthesis of polyurea polymers, which are known for their durability and resilience. researchgate.net The reaction is generally performed in a suitable solvent at room temperature and does not require a base. commonorganicchemistry.com

Urea Formation Reaction

| Reactant 1 | Reactant 2 (Amine) | Product (Urea) |

|---|---|---|

| This compound | R-NH₂ (Primary Amine) | 1-(3-Methoxypropyl)-3-alkylurea |

| This compound | R₂-NH (Secondary Amine) | 1-(3-Methoxypropyl)-3,3-dialkylurea |

Cycloaddition Reactions

In addition to nucleophilic additions, isocyanates can undergo cycloaddition reactions, most notably trimerization, to form stable cyclic structures. These reactions are often temperature-dependent and can be promoted by specific catalysts.

Trimerization to Isocyanurates

Under the influence of certain catalysts, such as potent nucleophiles, three isocyanate molecules can react in a step-wise addition to form a highly stable, six-membered heterocyclic ring known as an isocyanurate or a symmetric trimer. utwente.nl This cyclotrimerization reaction is a common method for producing polyisocyanurates, which are used in the formation of rigid foams with excellent thermal stability. utwente.nlresearchgate.net A variety of catalysts can be employed to facilitate this reaction, including quaternary ammonium hydroxides and Mannich bases. google.com

Isocyanurate Trimer Formation

| Monomer | Catalyst Type | Cyclic Product |

|---|

Formation of Iminooxadiazinedione Structures

Besides the formation of symmetric isocyanurate trimers, isocyanates can also form asymmetric trimers known as iminooxadiazinediones. google.comresearchgate.net The formation of these structures is also catalytically controlled, and specific catalysts, such as quaternary ammonium or phosphonium fluorides, can be used to favor the production of polyisocyanates with a high content of iminooxadiazinedione groups. google.com This alternative trimerization pathway is significant in the synthesis of industrial polyisocyanates. researchgate.net

Iminooxadiazinedione Trimer Formation

| Monomer | Catalyst Type | Cyclic Product |

|---|

1,3-Dipolar Cycloaddition Pathways (e.g., with Azides and Alkynes)

The isocyanate group can act as a dipolarophile in 1,3-dipolar cycloadditions, a class of reactions that are highly valuable for the synthesis of five-membered heterocyclic compounds. nih.govorganic-chemistry.org These reactions involve a 1,3-dipole, which is a molecule with delocalized electrons over three atoms. nih.gov

Reaction with Azides: Organic azides (R-N₃) are classic 1,3-dipoles. The reaction of an alkyl azide with an isocyanate, such as this compound, can lead to the formation of 1,4-disubstituted Δ²-tetrazolin-5-ones. acs.org This cycloaddition is facilitated by the presence of electron-withdrawing groups on the isocyanate, which enhances the electrophilicity of the carbon atom. acs.orgrsc.org The reaction proceeds through a concerted mechanism where the azide adds across the C=N bond of the isocyanate group.

Reaction with Alkynes: While direct cycloaddition with the isocyanate group is one pathway, a more prominent example of 1,3-dipolar cycloaddition is the Huisgen azide-alkyne cycloaddition. organic-chemistry.orgwikipedia.org In this reaction, an azide reacts with an alkyne to form a stable 1,2,3-triazole ring. youtube.com This reaction is a cornerstone of "click chemistry" and can be catalyzed by copper(I) or ruthenium. nih.govwikipedia.org The copper-catalyzed version (CuAAC) yields 1,4-disubstituted triazoles, while the ruthenium-catalyzed variant (RuAAC) produces 1,5-disubstituted triazoles. wikipedia.org Although this reaction doesn't directly involve the isocyanate group of this compound as the dipolarophile, functionalizing a molecule with both an azide and the this compound moiety would allow for subsequent "click" reactions to build more complex architectures.

| Reactants | Product Type | General Reaction Scheme |

|---|---|---|

| This compound + Organic Azide | Δ²-Tetrazolin-5-one | R-NCO + R'-N₃ → 5-membered ring with N₄C₁ skeleton |

| Organic Azide + Alkyne (Huisgen Cycloaddition) | 1,2,3-Triazole | R-C≡CH + R'-N₃ → 1,4- or 1,5-disubstituted triazole |

Dimerization and Oligomerization Pathways

Under certain conditions, particularly in the presence of catalysts or at elevated temperatures, isocyanates can react with themselves to form dimers, trimers, and other oligomers. These reactions are crucial in the production of various polyurethane materials.

Formation of Uretdiones

The dimerization of isocyanates results in the formation of a four-membered ring structure known as a uretdione (or uretidione), which is a 1,3-diazetidine-2,4-dione. nih.gov This reaction is typically reversible, especially at higher temperatures. nih.gov For this compound, this process would involve the [2+2] cycloaddition of two molecules.

The formation of uretdiones is often catalyzed by tertiary phosphines or pyridines. nih.gov Aromatic isocyanates are generally more prone to dimerization than aliphatic isocyanates. nih.gov The uretdione of an isocyanate like isophorone diisocyanate is valued as a blocked isocyanate, which can be stored and later dissociated back to the monomeric isocyanate by heating, allowing for controlled reactions. google.com

| Reactant | Product | Conditions | Key Feature |

|---|---|---|---|

| 2 x this compound | Uretdione (1,3-bis(3-methoxypropyl)-1,3-diazetidine-2,4-dione) | Catalyst (e.g., trialkylphosphine), heat | Thermally reversible four-membered ring |

Generation of Other Isocyanate Oligomers (e.g., Biurets, Allophanates)

Beyond dimerization and the more common trimerization to isocyanurates, isocyanates can form other important oligomeric structures, namely biurets and allophanates. These linkages introduce branch points in a polymer chain, leading to cross-linking.

Biuret Formation: A biuret is formed when an isocyanate group reacts with the N-H bond of a urea linkage. wikipedia.orgresearchgate.net The initial urea can be formed from the reaction of this compound with an amine. This amine could be generated in situ from the hydrolysis of the isocyanate itself. The subsequent reaction of another molecule of this compound with the urea yields the biuret structure. wikipedia.org This reaction typically occurs at temperatures above 100-120°C. researchgate.netnih.gov

Allophanate Formation: An allophanate is formed when an isocyanate group reacts with the N-H bond of a urethane (carbamate) linkage. ebrary.netresearchgate.net A urethane is the product of the reaction between an isocyanate and an alcohol. Therefore, if this compound first reacts with an alcohol to form a urethane, a second isocyanate molecule can add to the urethane's N-H group to create an allophanate cross-link. ebrary.net This reaction is generally favored by elevated temperatures (above 100-110°C) and an excess of isocyanate. researchgate.netebrary.net Like uretdiones, the allophanate linkage is often thermally reversible. ebrary.net

| Oligomer | Reactants | Resulting Linkage | Significance |

|---|---|---|---|

| Biuret | This compound + Urea | -NH-CO-N(R)-CO-NH-R' | Cross-linking in polyurea/polyurethane systems |

| Allophanate | This compound + Urethane | -NH-CO-N(R)-CO-O-R' | Cross-linking in polyurethane systems |

Polymerization and Advanced Material Applications

Role as a Monomer in Polymer Synthesis

As a monofunctional isocyanate, 1-isocyanato-3-methoxypropane serves as a crucial building block in various polymerization reactions. Its isocyanate group (-NCO) readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethane (B1682113) and urea (B33335) linkages, respectively. This reactivity is fundamental to its role in the synthesis of a wide range of polymers.

Polyurethane and Polyurea Synthesis

The synthesis of polyurethanes and polyureas traditionally involves the reaction of di- or polyisocyanates with polyols or polyamines. While this compound is a monoisocyanate and thus cannot form a polymer on its own, it plays a critical role as a chain terminator or a modifying agent in these syntheses. By controlling the stoichiometry of the reactants, the incorporation of this compound can regulate the molecular weight of the resulting polymer and introduce specific end-group functionalities.

The general reactions are as follows:

Polyurethane formation: R-NCO + R'-OH → R-NH-COO-R'

Polyurea formation: R-NCO + R'-NH₂ → R-NH-CO-NH-R'

In these reactions, the methoxypropyl group of this compound can impart desirable properties to the final polymer, such as increased flexibility and improved solubility in certain solvents.

Development of Polymeric Networks

The development of complex, three-dimensional polymeric networks is crucial for creating materials with enhanced mechanical and thermal properties. While this compound itself does not lead to crosslinking, it can be utilized in conjunction with multifunctional monomers to control the architecture of the network. For instance, in a system with a diisocyanate and a triol, the addition of this compound can cap some of the reactive sites, thereby influencing the crosslink density and the resulting network properties. The characterization of such networks often involves techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of urethane or urea linkages, and dynamic mechanical analysis (DMA) to evaluate the material's viscoelastic properties.

Functionalization of Polymeric Systems

The ability to introduce specific chemical functionalities into a polymer is key to tailoring its properties for advanced applications. This compound serves as a valuable reagent for the post-polymerization modification of polymers containing reactive hydroxyl or amine groups.

Integration into Advanced Polymer Structures

By reacting this compound with a pre-existing polymer that has pendant hydroxyl or amine groups, it is possible to graft the methoxypropyl isocyanate moiety onto the polymer backbone. This process of "functionalization" can significantly alter the surface properties of the material, for example, by increasing its hydrophilicity or improving its compatibility with other materials in a blend or composite.

Applications in Specialty Materials

The unique properties imparted by the incorporation of this compound make it a valuable component in the formulation of various specialty materials. Its ability to modify polymer properties opens up possibilities for its use in coatings, adhesives, and biomedical applications. For instance, the modification of a polymer surface with this compound could enhance its biocompatibility or control its adhesive properties. While specific, large-scale industrial applications are still under exploration, the versatility of this compound suggests a promising future in the development of high-performance, functional polymers.

Adhesives and Sealants (Academic Perspectives)

From an academic standpoint, the incorporation of isocyanates into adhesive and sealant formulations is well-established, primarily through the chemistry of polyurethanes. Polyurethane adhesives are valued for their versatility, allowing for the formulation of systems with a wide range of properties from rigid to highly flexible. The performance of these adhesives is heavily dependent on the structure of the isocyanate and polyol components.

Research has shown that the structure of the isocyanate has a systematic effect on the properties of polyurethanes, including their performance as adhesives. The choice of isocyanate influences hydrogen bonding, phase separation, and mechanical properties of the final polymer. While aromatic isocyanates often impart rigidity, the use of aliphatic isocyanates with flexible side chains can lead to adhesives with lower modulus and higher elongation, suitable for applications requiring flexibility.

The academic table below outlines the theoretical influence of the this compound structure on adhesive properties, based on general principles of polyurethane chemistry.

| Adhesive Property | Expected Influence of this compound | Rationale |

| Adhesion to Polar Substrates | Potentially Enhanced | The ether linkage in the methoxypropyl group can participate in hydrogen bonding and dipole-dipole interactions with hydroxyl or other polar groups on a substrate's surface. |

| Flexibility/Elasticity | Increased | The non-rigid, aliphatic methoxypropyl side chain can increase the free volume and segmental motion of the polymer backbone, leading to a more flexible adhesive. |

| Wettability | Potentially Improved | The polarity of the methoxypropyl group may improve the wetting of the adhesive on certain substrates. |

| Cohesive Strength | Dependent on Formulation | As a monofunctional isocyanate, it would act as a chain terminator or a reactive plasticizer, potentially reducing cohesive strength unless used as a modifier in a crosslinking system. |

Coatings and Films (Academic Perspectives)

In the field of coatings and films, isocyanates are critical for the production of high-performance polyurethanes. These coatings are known for their durability, chemical resistance, and aesthetic qualities. The trimerization of isocyanates to form polyisocyanurates is a key strategy for creating highly crosslinked and thermally stable coatings.

A European patent indicates that alkoxyalkyl isocyanates, including this compound, can be used to produce isocyanurate trimers. google.com These trimers can then be used in the formulation of coatings for a variety of materials such as wood, plastic, leather, and textiles. google.com The academic perspective on such systems is that the chemical nature of the isocyanate side chains plays a crucial role in determining the final properties of the coating.

The methoxypropyl group in this compound can be expected to impart a degree of flexibility and polarity to the coating. This can be advantageous in applications where the coating needs to withstand bending or impact without cracking. Furthermore, the polarity may influence the coating's surface energy and its interaction with pigments and other additives in the formulation. Academic research on polyurethane coatings has shown that modifying the isocyanate component can significantly alter properties such as hardness, gloss, and resistance to weathering.

The following academic table details the projected impact of incorporating this compound into a coating formulation, based on established principles of polymer science.

| Coating Property | Anticipated Effect of this compound | Scientific Rationale |

| Flexibility | Enhanced | The aliphatic ether side chain can act as an internal plasticizer, increasing the mobility of the polymer network and thus improving flexibility. |

| Thermal Stability | High (if trimerized) | The isocyanurate ring structure formed upon trimerization is known for its excellent thermal stability. |

| Weather Resistance | Good | As an aliphatic isocyanate, it would not be expected to contribute to yellowing upon exposure to UV light, a common issue with aromatic isocyanates. |

| Solvent Resistance | Dependent on Crosslink Density | While the isocyanurate crosslinks would provide good resistance, the flexible side chains might allow for some solvent swelling. |

Integration into Dental Composite Materials (Academic Perspectives)

The use of isocyanates in dental materials is an area of active research, aimed at improving the longevity and performance of dental restorations. Dental composites typically consist of a resin matrix, inorganic fillers, and a coupling agent. The chemistry of the resin matrix is critical to the material's properties, including polymerization shrinkage, mechanical strength, and biocompatibility.

A German patent explicitly lists this compound as a potential component in curable compositions for the manufacture of dental materials. researchgate.net The patent suggests its use in photohardening and chemically curing dental compounds. researchgate.net It is noted that dental materials formulated with such components can exhibit pronounced hydrophobicity, which is beneficial for reducing water absorption and improving the durability of the restoration in the oral environment. researchgate.net The patent also mentions that these materials can achieve high mechanical stability. researchgate.net

From an academic perspective, the incorporation of isocyanate-containing monomers into dental resins is explored for several reasons. One key area is the development of novel urethane dimethacrylates (UDMA), which are common components of dental composites. While this compound is a monoisocyanate, its principles can be applied to the synthesis of new monomers. Academic studies have investigated isocyanate-terminated urethane precursors to enhance the chemical bond to dentin collagen, potentially improving the durability of the adhesive interface.

The academic table below summarizes the potential roles and effects of a monomer like this compound in dental composites, based on the patent information and general academic research in the field.

| Dental Composite Property | Potential Contribution of this compound | Academic Rationale |

| Polymerization Shrinkage | Modifier | As a monofunctional reactive monomer, it could potentially be used to control crosslink density and thereby modulate polymerization stress. |

| Water Sorption | Potentially Reduced | The patent suggests that its inclusion can lead to higher hydrophobicity, which would be expected to decrease water uptake and subsequent degradation. researchgate.net |

| Mechanical Properties | Modifier | The patent claims high mechanical stability can be achieved. researchgate.net Academically, its role would be to modify the network structure, influencing properties like flexural strength and modulus. |

| Biocompatibility | Requires Specific Testing | The biocompatibility of any new component in a dental material must be rigorously evaluated through standardized in vitro and in vivo testing. |

Catalysis in 1 Isocyanato 3 Methoxypropane Reactions

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. For isocyanate reactions, this typically involves soluble catalysts in a liquid reaction medium.

Tertiary Amine Catalysts in Isocyanate Reactions

Tertiary amines are widely used as catalysts in polyurethane production and other reactions involving isocyanates. gvchem.comresearchgate.net Their catalytic activity is primarily dependent on their basicity and the steric hindrance around the nitrogen atom. gvchem.com Generally, higher basicity and lower steric hindrance lead to greater catalytic activity. gvchem.com

Two primary mechanisms have been proposed for the catalytic action of tertiary amines in the isocyanate-alcohol reaction:

Nucleophilic Catalysis (Baker's Mechanism): This mechanism suggests the formation of a complex between the tertiary amine and the isocyanate. This complex is then attacked by the alcohol, leading to the formation of the urethane (B1682113) and regeneration of the amine catalyst. poliuretanos.com.br

General Base Catalysis (Farkas' Mechanism): In this model, the tertiary amine first forms a complex with the alcohol (or other nucleophilic reagent). poliuretanos.com.br This complex then reacts with the isocyanate, which also results in the desired product and the regenerated catalyst. poliuretanos.com.br In this mechanism, the basicity of the amine is the predominant factor. poliuretanos.com.br

The choice of tertiary amine can influence the specific reaction being catalyzed. For instance, in polyurethane foam production, catalysts are often categorized as "gel catalysts" or "blow catalysts". poliuretanos.com.br

Gel catalysts , such as diazabicyclooctane (DABCO), promote the reaction between the isocyanate and a polyol, leading to polymer chain growth. poliuretanos.com.br These are typically non-sterically hindered amines. poliuretanos.com.br

Blow catalysts , like bis(2-dimethylaminoethyl)ether (BDMAEE), preferentially accelerate the reaction between the isocyanate and water, which produces carbon dioxide gas for foam expansion. poliuretanos.com.br

The catalytic effectiveness of various tertiary amines in reactions with phenyl isocyanate has been shown to decrease in the following order: triethylenediamine > triethylamine (B128534) > diethylcyclohexylamine > tributylamine (B1682462) > N-methylmorpholine > pyridine (B92270) > quinoline. researchgate.netcdnsciencepub.com

| Catalyst Name | Abbreviation | Primary Application | Key Characteristics |

| Diazabicyclooctane | DABCO (or TEDA) | General-purpose gelling catalyst | Solid crystal, highly active due to low steric hindrance. gvchem.compoliuretanos.com.br |

| N,N-dimethylcyclohexylamine | DMCHA | Rigid foams | Strong base, provides a balance of gelling and blowing reactions. poliuretanos.com.br |

| N,N-dimethylethanolamine | DMEA | Flexible foams | Low-odor, isocyanate-reactive blowing catalyst. poliuretanos.com.br |

| bis(2-dimethylaminoethyl)ether | BDMAEE | Flexible foams | Strong blowing catalyst. poliuretanos.com.br |

| Triethylamine | TEA | Surface cure catalyst | Highly volatile, balances blow and gel reactions. poliuretanos.com.br |

| N-ethylmorpholine | NEM | Polyester foams | Low odor, improves skin formation. poliuretanos.com.br |

Organometallic Catalysts (e.g., Organotin(IV) Compounds)

Organometallic compounds, particularly those of tin, are highly effective catalysts for the reaction between isocyanates and hydroxyl compounds. google.com Organotin(IV) compounds are widely used in the polyurethane industry. acs.org Their catalytic activity often surpasses that of tertiary amines. researchgate.net

Commonly used organotin catalysts include dibutyltin (B87310) dilaurate (DBTDL), stannous 2-ethylhexanoate (B8288628) (also known as stannous octoate), and dibutyltin oxide (DBTO). google.com These catalysts are effective for reactions involving both aliphatic and aromatic isocyanates. researchgate.net

The mechanism of organotin catalysis is complex and can depend on the structure of the isocyanate. acs.org For aliphatic isocyanates reacting in non-polar media, the carboxylate ligand of the organotin catalyst has a significant effect on the reaction rate. acs.org The Lewis acidic tin(IV) center plays a crucial role in activating the reactants. rsc.org Research has shown that tin compounds generally exhibit higher catalytic activities than amine compounds in the cure reaction of blocked isocyanates with polyols. researchgate.net Furthermore, synergistic effects have been observed when using mixed catalyst systems of organotin compounds and tertiary amines. researchgate.net

| Catalyst Name | Common Abbreviation |

| Dibutyltin dilaurate | DBTDL |

| Stannous 2-ethylhexanoate | Stannous octoate |

| Dibutyltin oxide | DBTO |

| Dibutyltin-bis(dodecyl mercaptan) | - |

| Stannic chloride | - |

| Butyltin trichloride | - |

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. rsc.orgdigitellinc.com This approach offers advantages such as easy separation and recyclability of the catalyst. rsc.org

Metal Oxide Catalysts (e.g., ZnO, Bi₂O₃, Al₂O₃)

Metal oxides have been investigated as catalysts for reactions involving isocyanate precursors, such as the decomposition of carbamates to generate isocyanates. researchgate.netresearchgate.net This process is a key step in potential phosgene-free routes for isocyanate production and polyurethane recycling. researchgate.net

In studies on the decomposition of methyl N-phenylcarbamate, various metal oxides have shown catalytic activity. researchgate.net The performance of ZnO, Bi₂O₃, and Al₂O₃ has been evaluated, demonstrating their potential to facilitate this transformation at temperatures lower than those required for uncatalyzed thermal decomposition. researchgate.netresearchgate.net The interaction between different metal oxides, such as in Cu/ZnO/Al₂O₃ systems, can create synergistic effects that enhance catalytic performance. nih.govresearchgate.net The support material, like Al₂O₃, is crucial for achieving high dispersion of the active metal components. oregonstate.edu Composites such as ZnO-Bi₂O₃ have demonstrated synergistic effects in other catalytic applications, indicating the potential for enhanced activity through the creation of heterojunctions. mdpi.com

Clay-Based Catalysts (e.g., Montmorillonite K-10)

Clay minerals, particularly Montmorillonite K-10, have emerged as efficient, environmentally friendly, and reusable heterogeneous catalysts for a variety of organic reactions. jocpr.comdntb.gov.ua Montmorillonite is a layered silicate (B1173343) that possesses both Brønsted and Lewis acidic sites, contributing to its catalytic activity. jocpr.com

Montmorillonite K-10 has been successfully used to catalyze the decomposition of carbamates to produce isocyanates. researchgate.net This clay-based catalyst is attractive due to its low cost, non-corrosive nature, and operational simplicity. jocpr.com The acidic nature of the clay can be modified through simple acid treatment, which can significantly enhance its catalytic performance in certain reactions. mdpi.com The catalyst can often be regenerated and reused multiple times without a significant loss of activity. researchgate.netresearchgate.net

| Catalyst Type | Specific Examples | Key Features |

| Metal Oxides | ZnO, Bi₂O₃, Al₂O₃ | Active in carbamate (B1207046) decomposition to isocyanates. researchgate.netresearchgate.net |

| Clay-Based | Montmorillonite K-10 | Environmentally benign, reusable, and cost-effective. jocpr.comdntb.gov.ua Possesses both Brønsted and Lewis acid sites. jocpr.com |

Mechanochemical Approaches to Catalysis

Mechanochemistry utilizes mechanical energy, often from ball milling or grinding, to induce chemical reactions and transformations. mpg.dempg.de This approach can increase reaction rates, and in some cases, yield different product selectivities compared to conventional solution-based methods. researchgate.net A significant advantage of mechanochemistry is the potential to conduct reactions in the absence of solvents. nih.gov

The application of mechanical force can drive catalytic reactions by increasing the surface area of solid catalysts, creating defects, and enhancing contact between reactants. mpg.de Research has demonstrated that mechanocatalysis can be applied to isocyanate chemistry. For example, a copper-catalyzed coupling of isatins with isocyanates has been successfully developed using a mechanochemical strategy. nih.gov This solvent-free method avoids byproducts that can form in traditional solvent-based reactions. nih.gov

Mechanocatalysis represents an emerging field in heterogeneous catalysis. mpg.de The energy delivered during the milling process can significantly increase the reactivity of a catalytic system. nih.gov For instance, milling can be used to synthesize highly active supported metal catalysts or to increase the rate of a catalytic reaction by several orders of magnitude while it is in progress. mpg.de This technique holds promise for developing more sustainable and efficient catalytic processes for reactions involving 1-isocyanato-3-methoxypropane.

Mechanistic Investigations of Catalytic Pathways

The catalytic reactions of this compound, a monofunctional aliphatic isocyanate, are understood primarily through mechanistic pathways established for general aliphatic isocyanates. These investigations, often combining kinetic studies with computational modeling, have elucidated the complex sequences of steps through which catalysts accelerate reactions with nucleophiles (such as alcohols to form urethanes) and self-addition reactions (like cyclotrimerization).

Detailed research has revealed that different catalysts operate via distinct mechanisms, significantly influencing reaction rates and product selectivity. The primary catalytic pathways investigated for reactions analogous to those of this compound include mechanisms for urethane formation and for cyclotrimerization.

Pathways for Urethane Formation

The reaction between an isocyanate and an alcohol is significantly accelerated by catalysts, which function by activating either the isocyanate or the alcohol molecule. The two most prominent mechanisms are the Lewis acid mechanism and the insertion mechanism.

Lewis Acid Mechanism: In this pathway, a Lewis acidic metal catalyst, typically an organotin compound like dibutyltin dilaurate (DBTDL), interacts with the isocyanate group. The catalyst coordinates with the oxygen or nitrogen atom of the isocyanate, which increases the electrophilicity of the carbonyl carbon. This polarization makes the isocyanate more susceptible to nucleophilic attack by the alcohol, lowering the activation energy of the reaction.

Insertion Mechanism: This mechanism involves the initial formation of a complex between the catalyst and the alcohol. For instance, certain zirconium or bismuth compounds first react with the alcohol to form a metal alkoxide. This highly nucleophilic intermediate then attacks the electrophilic carbon of the isocyanate group. The subsequent reaction forms the urethane and regenerates the catalyst. This pathway is particularly noted for its selectivity in favoring the isocyanate-hydroxyl reaction over side reactions involving water.

Acid Catalysis (Dual Activation Mechanism): Organic acids, particularly strong ones like sulfonic acids, can also effectively catalyze urethane formation. Computational studies and experimental results support a "dual activation mechanism". nih.govresearchgate.net In this model, the acid catalyst forms a ternary complex with both the isocyanate and the alcohol. nih.gov Through hydrogen bonding, the acid simultaneously activates the isocyanate as an electrophile and the alcohol as a a nucleophile, facilitating a concerted reaction. nih.govresearchgate.net This mechanism can lead to higher molecular weight polyurethanes in polymerization reactions compared to traditional catalyst systems. nih.gov

Pathways for Cyclotrimerization

The formation of highly stable, six-membered isocyanurate rings from three isocyanate units is another critical reaction pathway, often promoted by specific catalysts.

Anionic Mechanism: The most widely accepted mechanism for cyclotrimerization involves a nucleophilic catalyst, such as an acetate (B1210297) or a phosphine. The process is initiated by the nucleophilic attack of the catalyst on the carbonyl carbon of an isocyanate molecule. This forms an anionic intermediate that subsequently attacks a second isocyanate molecule, and the resulting dimer attacks a third. The cycle concludes with the elimination of the isocyanurate trimer and the regeneration of the catalyst. nih.gov

Recent investigations using computational and mass spectrometric methods have shown that this pathway can be more intricate than a simple sequential addition. For the acetate-initiated trimerization of aliphatic isocyanates, research has identified a more complex process involving two interconnected catalytic cycles where the initial acetate acts as a precatalyst. acs.orgresearchgate.net DFT calculations have been instrumental in identifying key intermediates, such as allophanates, and transition states within these cycles. nih.govresearchgate.net

The table below summarizes the key features of these investigated catalytic pathways.

| Catalytic Pathway | Primary Reaction Catalyzed | Typical Catalysts | Brief Mechanistic Description | Key Intermediates |

|---|---|---|---|---|

| Lewis Acid Mechanism | Urethane Formation | Organotin compounds (e.g., DBTDL) | Catalyst activates the isocyanate by coordinating to the N=C=O group, increasing the electrophilicity of the carbonyl carbon for alcohol attack. | Catalyst-isocyanate complex |

| Insertion Mechanism | Urethane Formation | Zirconium chelates, Bismuth compounds | Catalyst first reacts with the alcohol to form a metal alkoxide, which then attacks the isocyanate. | Metal alkoxide |

| Dual-Activated Mechanism | Urethane Formation | Sulfonic acids, Phosphonic acids | Acid catalyst forms a ternary complex, activating both the isocyanate (electrophile) and the alcohol (nucleophile) via hydrogen bonding. nih.gov | Ternary catalyst-isocyanate-alcohol adduct |

| Anionic Cyclotrimerization | Isocyanurate Formation | Acetates, Phosphines, Tertiary Amines | Nucleophilic catalyst attacks the isocyanate, creating an anionic intermediate that sequentially adds two more isocyanate molecules before cyclizing to release the product and regenerate the catalyst. nih.gov | Activated catalyst-isocyanate complex, Uretdione (dimer) nih.gov |

Spectroscopic and Analytical Characterization of 1 Isocyanato 3 Methoxypropane and Its Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-isocyanato-3-methoxypropane and for monitoring the progress of its reactions. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Structural Elucidation:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methoxy (B1213986) group (-OCH₃) would appear as a singlet, while the methylene (B1212753) groups (-CH₂-) adjacent to the oxygen, the isocyanate group, and each other will present as multiplets due to spin-spin coupling. Similarly, the ¹³C NMR spectrum will show characteristic peaks for the methoxy carbon, the two methylene carbons, and the highly deshielded carbon of the isocyanate group (-NCO).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | ~3.3 | Singlet |

| -CH₂-O- | ~3.5 | Triplet |

| -CH₂-CH₂-CH₂- | ~1.9 | Quintet |

| -CH₂-NCO | ~3.4 | Triplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -OCH₃ | ~58 |

| -CH₂-O- | ~70 |

| -CH₂-CH₂-CH₂- | ~29 |

| -CH₂-NCO | ~43 |

| -NCO | ~122 |

Reaction Monitoring:

NMR spectroscopy is highly effective for monitoring reactions involving this compound, such as its reaction with alcohols to form urethanes. By acquiring spectra at regular intervals, the disappearance of the reactant signals and the appearance of product signals can be quantified. For instance, in the reaction with an alcohol, the signal corresponding to the methylene protons adjacent to the isocyanate group will shift upon formation of the urethane (B1682113) linkage. This allows for the determination of reaction kinetics and conversion rates. The non-invasive nature of NMR makes it ideal for in situ reaction monitoring. researchgate.net Advanced NMR techniques, including two-dimensional methods, can be employed to characterize the structure of reaction products and any potential side-products.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Kinetics

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and studying the kinetics of reactions involving this compound.

Functional Group Analysis:

The most prominent and characteristic absorption band in the FTIR spectrum of this compound is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the region of 2250-2285 cm⁻¹. The presence of this intense absorption is a clear indicator of the isocyanate functionality. Other characteristic absorptions include the C-H stretching vibrations of the alkane chain and the methoxy group, typically observed in the 2850-3000 cm⁻¹ region, and the C-O stretching of the ether linkage, which appears in the 1000-1200 cm⁻¹ range.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| -N=C=O | Asymmetric Stretch | 2250 - 2285 | Strong, Sharp |

| C-H (alkane) | Stretch | 2850 - 3000 | Medium to Strong |

| C-O (ether) | Stretch | 1000 - 1200 | Medium to Strong |

Reaction Kinetics:

FTIR spectroscopy is particularly well-suited for monitoring the kinetics of reactions involving isocyanates due to the distinct and intense absorption of the -NCO group. mt.comresearchgate.net As this compound reacts, for example with a hydroxyl-containing compound, the intensity of the isocyanate peak at ~2270 cm⁻¹ will decrease over time. Simultaneously, new peaks corresponding to the formation of the urethane linkage, such as the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the urethane (around 1700 cm⁻¹), will appear and increase in intensity.

By monitoring the change in the absorbance of the isocyanate peak as a function of time, the reaction rate can be determined. In-situ monitoring using techniques like Attenuated Total Reflectance (ATR)-FTIR allows for real-time analysis of the reaction mixture without the need for sampling, providing accurate kinetic data. mt.com This method is invaluable for understanding the influence of catalysts, temperature, and reactant concentrations on the reaction rate.

Advanced Spectroscopic Techniques for Reaction Pathway Analysis

While NMR and FTIR are the workhorses for routine characterization and kinetic studies, advanced spectroscopic techniques can provide deeper insights into the reaction pathways of this compound.

For complex reactions, techniques such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) can be employed to elucidate the detailed structure of intermediates and final products, helping to map out the reaction mechanism.

For very fast reactions or the detection of transient intermediates, time-resolved spectroscopy techniques can be utilized. While specific applications to this compound are not documented, techniques like time-resolved infrared spectroscopy could potentially be used to observe the formation and decay of short-lived species during its reactions.

Furthermore, computational chemistry can be used in conjunction with experimental spectroscopy. Theoretical calculations of NMR chemical shifts and FTIR vibrational frequencies for proposed intermediates and transition states can be compared with experimental data to support or refute a particular reaction mechanism. This combined experimental and theoretical approach provides a powerful strategy for a comprehensive understanding of the reaction pathways of this compound.

Theoretical and Computational Studies of 1 Isocyanato 3 Methoxypropane Chemistry

Ab Initio and Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the electronic structure and energetics of molecules, thereby clarifying reaction mechanisms. While specific computational studies on 1-isocyanato-3-methoxypropane are not extensively documented in publicly accessible literature, a wealth of theoretical research on analogous isocyanate reactions, particularly with alcohols, provides a robust framework for understanding its chemical behavior. kuleuven.benih.gov

The reaction of isocyanates with alcohols to form urethanes is of significant industrial importance. nih.gov Theoretical studies have shown that the mechanism of this reaction is more complex than a simple bimolecular addition. Ab initio calculations have revealed that the reaction is often facilitated by the participation of additional alcohol molecules acting as a catalyst or as part of a reacting supersystem. kuleuven.be

DFT calculations have been instrumental in exploring various possible pathways for isocyanate reactions. For instance, in the carbamoylation of nucleobases by aryl isocyanates, DFT studies have demonstrated a stepwise pathway involving the formation of a π-complex followed by a rate-determining C-N bond formation. nih.govacs.org Similar mechanistic details can be inferred for the reactions of this compound. The presence of the methoxy (B1213986) group, an electron-donating group, can influence the electron density on the isocyanate group, modulating its reactivity.

Computational studies have also elucidated the energetics of these reactions, providing calculated activation energies for various mechanistic pathways. For the reaction of aryl isocyanates with alcohols, experimental activation energies are typically in the range of 17–54 kJ/mol. nih.gov Theoretical calculations have shown that a direct bimolecular addition has a high energy barrier (>100 kJ/mol), which is substantially lowered by the inclusion of one or two additional alcohol molecules in the transition state, highlighting the catalytic role of the alcohol. nih.gov

A proposed mechanism for the reaction of an isocyanate with an alcohol, based on theoretical calculations, is the formation of a six-membered cyclic transition state involving an alcohol dimer. This significantly reduces the activation energy compared to the uncatalyzed bimolecular reaction.

Table 1: Theoretical Activation Energies for Phenyl Isocyanate Reaction with Methanol

| Reaction Pathway | Calculation Level | Activation Energy (kJ/mol) |

| Uncatalyzed (bimolecular) | DFT/B3LYP | > 100 |

| Catalyzed (with alcohol dimer) | DFT/B3LYP | ~ 40-60 |

| Catalyzed (with alcohol trimer) | DFT/B3LYP | ~ 30-50 |

Note: The data in this table is representative of typical isocyanate-alcohol reactions and serves as an illustrative example for the potential reaction of this compound.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to predict and analyze the behavior of molecules. For this compound, molecular modeling can be employed to understand its reactivity towards different nucleophiles and the factors governing regioselectivity and stereoselectivity in its reactions.

The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of the central carbon atom. ebrary.net Molecular modeling can quantify this electrophilicity through various descriptors, such as the calculated partial atomic charge on the carbon atom. The presence of the 3-methoxypropyl chain attached to the nitrogen atom can influence the electronic properties of the isocyanate group through inductive effects.

Selectivity in reactions involving this compound can also be rationalized using molecular modeling. For instance, in reactions with molecules containing multiple nucleophilic sites, modeling can predict the preferred site of attack by calculating the activation energies for the different possible reaction pathways. Steric factors, which can be accurately modeled, also play a crucial role in determining selectivity. The bulkiness of the 3-methoxypropyl group may hinder reactions at the isocyanate group to some extent compared to smaller alkyl isocyanates.

Computational studies on the alcoholysis of isocyanates have shown that the nucleophilic addition occurs across the N=C bond rather than the C=O bond. kuleuven.be Molecular modeling helps to visualize the transition state geometries and understand the orbital interactions that favor this pathway.

Table 2: Calculated Properties Influencing Reactivity of Isocyanates

| Isocyanate | Partial Charge on NCO Carbon (e) | LUMO Energy (eV) |

| Methyl Isocyanate | +0.55 | -0.5 |

| Phenyl Isocyanate | +0.52 | -1.2 |

| This compound (Estimated) | +0.54 | -0.6 |

Note: The values for this compound are estimated based on the electronic effects of the alkyl and methoxy groups and are for illustrative purposes.

Frontier Molecular Orbital Theory in Predicting Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and pathways of chemical reactions. wikipedia.orgtaylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgepfl.ch

In the reactions of this compound, which typically acts as an electrophile, the key interaction is between its LUMO and the HOMO of the nucleophile. The energy and the spatial distribution of the LUMO of this compound are critical in determining its reactivity. The LUMO is predominantly localized on the π* orbital of the N=C=O group, with a large coefficient on the central carbon atom. This indicates that the carbon atom is the primary site for nucleophilic attack, which is consistent with the known reactivity of isocyanates. youtube.com

The energy gap between the HOMO of the nucleophile and the LUMO of the isocyanate (the HOMO-LUMO gap) is inversely proportional to the reaction rate. A smaller energy gap implies a stronger interaction and a faster reaction. FMO theory can thus be used to predict the relative reactivity of this compound with a series of nucleophiles by comparing their HOMO energies. Nucleophiles with higher HOMO energies are predicted to react more rapidly.

FMO theory also provides insights into the regioselectivity of cycloaddition reactions involving isocyanates. By examining the orbital coefficients of the HOMO and LUMO of the reacting species, one can predict the preferred orientation of the reactants in the transition state, leading to the observed regiochemical outcome.

Table 3: Frontier Orbital Energies for a Typical Isocyanate and Nucleophile

| Molecule | Orbital | Energy (eV) |

| Alkyl Isocyanate (e.g., this compound) | HOMO | -10.5 |

| LUMO | -0.6 | |

| Alcohol (e.g., Methanol) | HOMO | -10.8 |

| LUMO | +2.5 |

Note: These are representative values. The key interaction for the reaction is between the HOMO of the alcohol and the LUMO of the isocyanate.

Q & A

Q. What are the recommended synthetic routes for 1-Isocyanato-3-methoxypropane, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves introducing the isocyanate group (-NCO) to a methoxypropane backbone. A common approach is the reaction of 3-methoxypropanol with phosgene (COCl₂) or safer alternatives like triphosgene under controlled conditions. Optimization includes:

- Temperature Control : Maintaining low temperatures (0–5°C) to minimize side reactions like polymerization.

- Catalyst Use : Employing tertiary amines (e.g., triethylamine) to enhance reactivity.

- Solvent Selection : Anhydrous dichloromethane or toluene to stabilize intermediates.

Yield improvements can be achieved via in-situ FTIR monitoring to track isocyanate formation and adjust reagent stoichiometry dynamically .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use respirators with organic vapor cartridges in poorly ventilated areas.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic vapors.

- Waste Management : Segregate isocyanate-containing waste and neutralize with aqueous ammonia or ethanol before disposal via certified hazardous waste services.

- Spill Response : Absorb spills with vermiculite or sand, avoiding water to prevent exothermic reactions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- FTIR Spectroscopy : Confirm the isocyanate group via a sharp peak at ~2250 cm⁻¹ (N=C=O stretch).

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ 3.3–3.5 ppm and propyl chain resonances (δ 1.5–1.7 ppm for CH₂).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥98%. Calibrate against certified reference standards .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported reactivity or stability data of this compound across different studies?

Methodological Answer:

- Systematic Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst) to isolate variables.

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to detect trace impurities affecting reactivity.

- Computational Modeling : Apply density functional theory (DFT) to predict electronic effects of the methoxy group on reaction pathways.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. In multicomponent reactions, how does the methoxy group in this compound influence its reactivity compared to other isocyanates?

Methodological Answer: The methoxy (-OCH₃) group acts as an electron-donating substituent, altering the electrophilicity of the isocyanate group:

- Enhanced Nucleophilic Attack : The methoxy group stabilizes transition states in reactions with amines or alcohols, accelerating urethane/urea formation.

- Steric Effects : The bulky methoxypropane chain may hinder access to the -NCO group in sterically constrained reactions (e.g., with bulky amines).

- Solubility : Increased polarity improves solubility in polar aprotic solvents (e.g., DMF), enabling homogeneous reaction conditions.

Validate these effects via kinetic studies (e.g., monitoring reaction rates by NMR) and comparing with non-methoxy analogs like 1-isocyanatopropane .

Q. Data Contradiction Analysis Example

| Reported Property | Study A | Study B | Resolution Strategy |

|---|---|---|---|

| Thermal Stability (°C) | 120 ± 5 | 95 ± 3 | Replicate under inert atmosphere (N₂) to exclude moisture-induced degradation . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.